N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-6-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, an indole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-6-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Indole Derivatives: Compounds such as indomethacin and serotonin share the indole ring and have diverse pharmacological effects.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-6-CARBOXAMIDE is unique due to its combination of benzimidazole and indole moieties, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C27H26N4O2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2-methoxyethyl)indole-6-carboxamide |
InChI |
InChI=1S/C27H26N4O2/c1-33-16-15-31-14-13-20-11-12-21(18-25(20)31)27(32)30-24(17-19-7-3-2-4-8-19)26-28-22-9-5-6-10-23(22)29-26/h2-14,18,24H,15-17H2,1H3,(H,28,29)(H,30,32) |
InChI Key |
YQEPZOFLSNZQGP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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